molecular formula C9H10BrNO4 B1445948 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene CAS No. 1219730-71-8

4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene

Cat. No.: B1445948
CAS No.: 1219730-71-8
M. Wt: 276.08 g/mol
InChI Key: XDYBWMXDBJKHFV-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene is an organic compound with the molecular formula C9H10BrNO4 It is a substituted benzene derivative, characterized by the presence of a bromine atom, a nitro group, and a methoxyethoxy group attached to the benzene ring

Properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-4-5-15-9-6-7(10)2-3-8(9)11(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYBWMXDBJKHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-1,2-dimethoxybenzene to introduce the nitro group. This is followed by the substitution of one of the methoxy groups with a 2-methoxyethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxyethoxy group can be replaced with other alkoxy groups or functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Bromo-2-(2-methoxyethoxy)-1-aminobenzene, while substitution of the bromine atom can produce various substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom and a nitro group, which are significant for its reactivity. Its structural formula indicates that it possesses both hydrophobic and hydrophilic characteristics due to the presence of the methoxyethoxy group. This unique structure can influence its solubility and interaction with biological systems.

3.1. Pharmaceutical Applications

4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy.

3.2. Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a precursor for developing novel pesticides or herbicides. The nitro group can be chemically modified to enhance biological activity against specific pests or diseases.

3.3. Material Science

In material science, this compound can be utilized in the synthesis of polymers or as a coating agent due to its chemical stability and ability to form strong bonds with various substrates.

4.1. Neuropharmacology Research

A study published in Bioorganic & Medicinal Chemistry Letters explored derivatives of nitro-substituted compounds for their neuroprotective effects. This compound was highlighted as a candidate for further investigation due to its structural attributes that may influence neurotransmitter pathways.

4.2. Pesticide Development

Research conducted by agricultural chemists demonstrated that modifications of nitrobenzene derivatives could lead to effective pesticides with lower toxicity profiles compared to traditional agents. The study indicated that compounds like this compound could serve as lead compounds in this area.

References Table

SourceDescription
PubChemComprehensive data on chemical properties and structure .
Bioorganic & Medicinal Chemistry LettersResearch on neuroprotective effects of nitro-substituted compounds .
Agricultural Chemistry JournalStudy on pesticide development using nitrobenzene derivatives .

Mechanism of Action

The mechanism by which 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine atom and methoxyethoxy group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Similar structure but with a fluorine atom instead of a nitro group.

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with an ethane backbone instead of a benzene ring.

    Benzene, 4-bromo-2-(2-methoxyethoxy)-1-methyl-: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene is unique due to the presence of both a nitro group and a methoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene is a halogenated aromatic compound with potential biological activity. Its structure suggests it may interact with various biological targets, making it a candidate for further research in medicinal chemistry and drug development. This article reviews the biological activity of this compound, summarizing findings from diverse studies, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BrN1O3. The presence of the bromine atom and the nitro group can significantly influence its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H12BrN1O3
Molecular Weight273.12 g/mol
SolubilitySoluble in organic solvents
Log P (octanol-water)Estimated at 3.5

The biological activity of this compound is likely mediated through electrophilic aromatic substitution reactions, where the nitro group enhances the compound's reactivity towards nucleophiles. The bromine atom may also participate in halogen bonding, influencing its interaction with biological macromolecules such as proteins and nucleic acids .

Anticancer Properties

Nitro-substituted aromatic compounds have been recognized for their anticancer activities. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on nitro compounds demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Antimicrobial Activity

Nitro compounds are known for their broad-spectrum antimicrobial properties. The presence of the nitro group in this compound suggests potential effectiveness against bacterial strains. Studies have shown that related nitro derivatives can inhibit bacterial growth by disrupting cellular processes .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, similar structures have been reported to inhibit various enzymes involved in metabolic pathways, which could be explored for therapeutic interventions in diseases like cancer and infections .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various nitrobenzene derivatives found that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 50 µM against different cancer cell lines . This suggests that further investigation into this specific compound could yield valuable insights into its anticancer potential.
  • Antibacterial Activity : Research on nitro-substituted compounds has revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) of 20 µM against Staphylococcus aureus, indicating that this compound could possess similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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